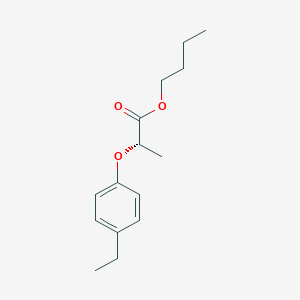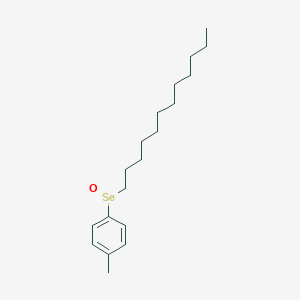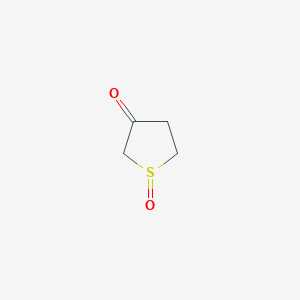
1lambda~4~-Thiolane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1lambda~4~-Thiolane-1,3-dione, also known as sulfolane, is an organosulfur compound with the molecular formula C4H8O2S. It is a cyclic sulfone, characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers. This compound is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The original method for synthesizing 1lambda4-Thiolane-1,3-dione involves a cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, which is then hydrogenated using Raney nickel as a catalyst to yield sulfolane . Recent advancements have shown that using Ni-B/MgO as a catalyst can improve both the product yield and the catalyst’s lifetime .
Industrial Production Methods: In industrial settings, the production of 1lambda4-Thiolane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of sulfolene in the presence of a catalyst, followed by purification steps to obtain high-purity sulfolane.
Analyse Chemischer Reaktionen
Types of Reactions: 1lambda4-Thiolane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form thiolane derivatives.
Substitution: The sulfone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted sulfolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1lambda~4~-Thiolane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a solvent for extractive distillation and chemical reactions due to its polar aprotic nature.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Wirkmechanismus
The mechanism by which 1lambda4-Thiolane-1,3-dione exerts its effects is primarily through its role as a solvent. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical reactions. The sulfur-oxygen double bond is polar, conferring good solubility in water, while the four-carbon ring provides non-polar stability .
Vergleich Mit ähnlichen Verbindungen
Methylsulfonylmethane (MSM): Another organosulfur compound with similar solvent properties.
Tetrahydrothiophene: A related cyclic sulfur compound but with different chemical properties.
Sulfolene: The precursor to sulfolane, used in similar applications.
Uniqueness: 1lambda4-Thiolane-1,3-dione stands out due to its unique combination of polar and non-polar properties, making it an excellent solvent for a wide range of applications. Its stability and ability to dissolve both water and hydrocarbons make it particularly valuable in industrial and research settings .
Eigenschaften
CAS-Nummer |
188756-09-4 |
|---|---|
Molekularformel |
C4H6O2S |
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
1-oxothiolan-3-one |
InChI |
InChI=1S/C4H6O2S/c5-4-1-2-7(6)3-4/h1-3H2 |
InChI-Schlüssel |
GPNGIGHFMOHMOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


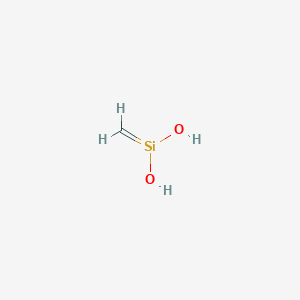
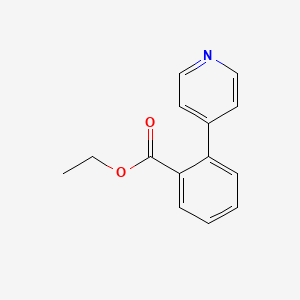
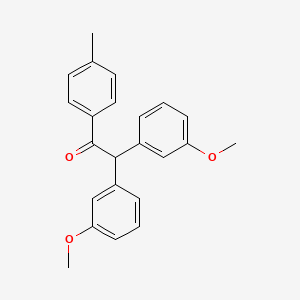
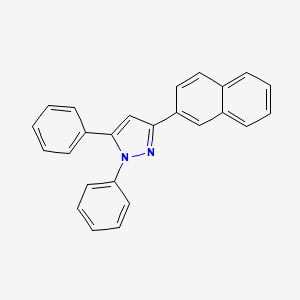
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)

![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)

silane](/img/structure/B12573860.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
